molecular formula C7H10N2O2 B599560 3-(2-methyl-1H-imidazol-5-yl)propanoic acid CAS No. 122528-90-9

3-(2-methyl-1H-imidazol-5-yl)propanoic acid

Cat. No.: B599560
CAS No.: 122528-90-9
M. Wt: 154.169
InChI Key: RUQVMTOOQOOPNL-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-5-yl)propanoic acid is an imidazole-substituted propanoic acid derivative.

  • Core structure: A propanoic acid chain (CH2-CH(NH2)-COOH) linked to a substituted imidazole ring.
  • Substituents: A methyl group at position 2 of the imidazole ring distinguishes it from analogs like L-histidine derivatives (e.g., (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid) .
  • Potential applications: Imidazole-propanoic acid derivatives are studied for antimicrobial activity, enzyme inhibition, and as intermediates in drug synthesis .

Properties

IUPAC Name

3-(2-methyl-1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-4-6(9-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQVMTOOQOOPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Methyl-1H-imidazol-4-yl)propanoic acid involves several steps. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(2-Methyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-(2-methyl-1H-imidazol-5-yl)propanoic acid, also known by its IUPAC name, exhibits unique chemical properties due to its imidazole ring structure, which contributes to its biological activity. The molecular formula is C6H8N2O3C_6H_8N_2O_3, and it features a carboxylic acid group that enhances its solubility in polar solvents.

Antimicrobial Properties : Research indicates that derivatives of 3-(2-methyl-1H-imidazol-5-yl)propanoic acid exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the imidazole ring can enhance the compound's efficacy against yeast-like fungi and bacteria .

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with active sites on enzymes, potentially leading to the development of novel therapeutic agents targeting specific metabolic pathways .

Coordination Chemistry

Metal Complex Formation : 3-(2-methyl-1H-imidazol-5-yl)propanoic acid can form stable complexes with transition metals such as ruthenium and copper. These complexes are of interest in catalysis and drug design due to their unique electronic properties and ability to facilitate biochemical reactions .

Metal IonComplex StabilityApplication Area
RutheniumHighAnticancer drugs
CopperModerateCatalysis

Material Science

Polymer Synthesis : The compound has been utilized in synthesizing polymers with imidazole functionalities, which can impart unique properties such as increased thermal stability and enhanced mechanical strength. Such materials are applicable in coatings, adhesives, and advanced composites .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 3-(2-methyl-1H-imidazol-5-yl)propanoic acid derivatives revealed that certain modifications led to a significant increase in activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) of less than 32 µg/mL for the most effective derivative, showcasing the potential for developing new antifungal agents .

Case Study 2: Enzyme Inhibition Mechanism

In a biochemical study, researchers explored the inhibition of a key enzyme involved in metabolic pathways using 3-(2-methyl-1H-imidazol-5-yl)propanoic acid. The compound demonstrated competitive inhibition with an IC50 value of 150 µM, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a metabolite of histidine, it is involved in histidine metabolism, which may include oxidation or transamination processes . The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

(a) 3-(1H-Imidazol-5-yl)propanoic Acid
  • Structure : Parent compound lacking the 2-methyl group.
  • Biological relevance : Acts as a precursor for histidine derivatives and metal-chelating agents .
(b) 3-(2-Amino-4-aryl-1H-imidazol-5-yl)propanoic Acids
  • Example: 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b) .
  • Key differences: Amino group at position 2 enhances hydrogen-bonding capacity.
  • Synthesis : Prepared via acid-catalyzed cyclization of adducts in acetonitrile .
(c) 2-Methyl-3-(nitro/trifluoromethyl-benzoimidazolyl)propenoic Acid
  • Example: 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) .
  • Key differences :
    • Extended aromatic system (benzimidazole) enhances π-π stacking interactions.
    • Nitro and trifluoromethyl groups increase acidity (pKa ~1.5–2.5) and electron-withdrawing effects, favoring enzyme inhibition .

Modifications on the Propanoic Acid Chain

(a) 2-Hydroxy-3-(1H-imidazol-5-yl)propanoic Acid
  • Structure: Hydroxyl group at position 2 of the propanoic acid chain .
  • Impact :
    • Increased hydrogen-bonding capacity compared to the methyl-substituted analog.
    • Likely lower logP (more hydrophilic), influencing pharmacokinetics .
(b) Chlorinated 3-Phenylpropanoic Acid Derivatives
  • Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid .
  • Key differences :
    • Phenyl group replaces imidazole, reducing nitrogen-based reactivity.
    • Chlorine atoms enhance antimicrobial activity (e.g., MIC of 8 µg/mL against Staphylococcus aureus) .

Complex Hybrid Structures

(a) Tetrazole-Imidazole-Propanoic Acid Hybrids
  • Example: 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) .
  • Key features: Tetrazole ring introduces additional nitrogen atoms, enhancing metal-chelating properties. Molecular weight (297.24 g/mol) and logP (~1.8) differ significantly from simpler imidazole-propanoic acids .
(b) Methanoisoindol-Imidazole-Propanoic Acid Derivatives
  • Example: 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid .
  • Impact :
    • Bulky isoindole moiety reduces solubility but improves stability in biological matrices.
    • Discontinued commercial availability suggests challenges in synthesis or scalability .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
3-(2-Methyl-1H-imidazol-5-yl)propanoic acid ~168.16 (estimated) 2-methyl imidazole Hypothesized enzyme inhibition
L-Histidine monohydrochloride monohydrate 209.63 2-amino imidazole Metal chelation, biosynthesis
3-(2-Amino-4-phenylimidazol-5-yl)propanoic acid ~311.35 2-amino, 4-phenyl Antimicrobial (synthetic intermediate)
2-Methyl-3-(nitro/CF3-benzimidazolyl)propenoic acid 315.16 Nitro, trifluoromethyl Antimicrobial (MIC: 16 µg/mL)
3-(3,5-Dichlorophenyl)propanoic acid 219.04 Dichlorophenyl Antimicrobial (MIC: 8 µg/mL)

Biological Activity

3-(2-methyl-1H-imidazol-5-yl)propanoic acid, a compound featuring an imidazole moiety, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-methyl-1H-imidazol-5-yl)propanoic acid is C7H10N2O2C_7H_{10}N_2O_2, with a molecular weight of approximately 154.17 g/mol. The structure comprises a propanoic acid backbone attached to a 2-methyl-1H-imidazole ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with imidazole rings often exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest strong antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025

These findings highlight the potential of imidazole derivatives, including 3-(2-methyl-1H-imidazol-5-yl)propanoic acid, in developing new antimicrobial agents .

Neuroprotective Effects

The imidazole ring's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. In animal models, compounds similar to 3-(2-methyl-1H-imidazol-5-yl)propanoic acid have demonstrated efficacy in reducing oxidative stress and inflammation in neuronal tissues, which is critical in conditions like Alzheimer's disease.

The biological activity of 3-(2-methyl-1H-imidazol-5-yl)propanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
  • Receptor Modulation : Interaction with histamine receptors has been suggested, promoting immunomodulatory effects.
  • Metal Coordination : The imidazole nitrogen can coordinate with metal ions, influencing enzyme activity and stability.

Study on Ischemic Protection

A notable study investigated the protective effects of an imidazole derivative on ischemically stressed myocardium in canine models. The administration of a related compound prior to induced ischemia resulted in significant reductions in potassium and lactate release during reperfusion, indicating improved myocardial recovery .

Antiviral Activity

Research has also explored the antiviral potential of imidazole derivatives. For example, certain compounds exhibited activity against viral strains such as the tobacco mosaic virus, suggesting that 3-(2-methyl-1H-imidazol-5-yl)propanoic acid may also possess similar antiviral properties .

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